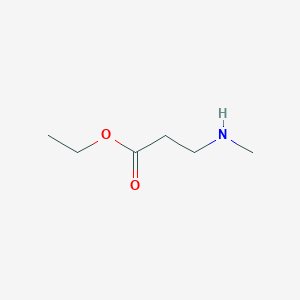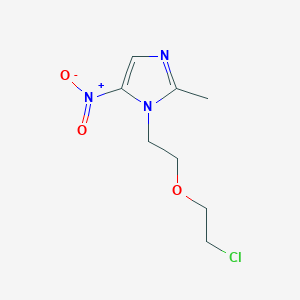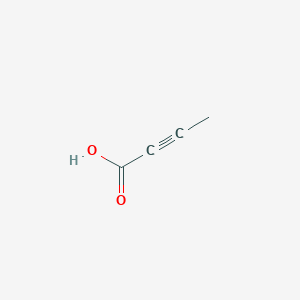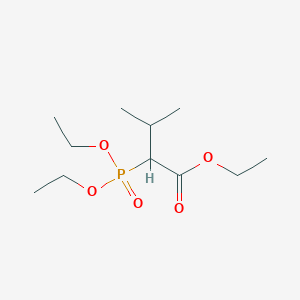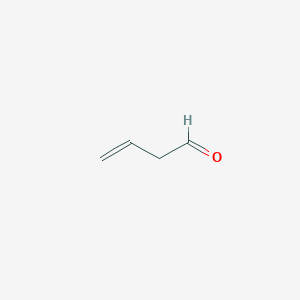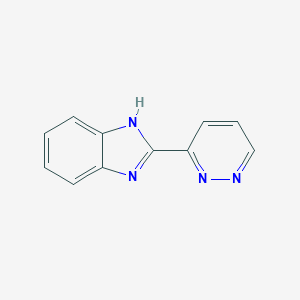
2-(3-Pyridazinyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pyridazinyl)-1H-benzimidazole is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promise in various scientific research studies, including its use as a potential anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(3-Pyridazinyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. This compound also induces apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
2-(3-Pyridazinyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα. This compound also induces apoptosis in cancer cells, leading to their death. Additionally, it has been shown to exhibit anti-inflammatory and anti-microbial activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Pyridazinyl)-1H-benzimidazole in lab experiments include its high potency and selectivity towards cancer cells. It has also been shown to have low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 2-(3-Pyridazinyl)-1H-benzimidazole. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 2-(3-Pyridazinyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction of o-phenylenediamine with 3-pyridazinecarboxaldehyde in the presence of a catalyst. This method yields the desired product with a good yield and purity.
Applications De Recherche Scientifique
2-(3-Pyridazinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and anti-microbial activities. In various scientific research studies, this compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.
Propriétés
Numéro CAS |
18107-01-2 |
|---|---|
Nom du produit |
2-(3-Pyridazinyl)-1H-benzimidazole |
Formule moléculaire |
C11H8N4 |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
2-pyridazin-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H8N4/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-15-10/h1-7H,(H,13,14) |
Clé InChI |
STFAIIPJMDVFPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3 |
Synonymes |
Benzimidazole, 2-(3-pyridazinyl)- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





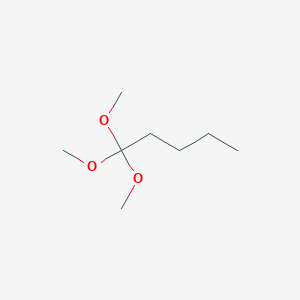
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
